IDO1 Enzyme Inhibition Potency: 2-Hydrazinobenzothiazole as Baseline Comparator for Hydrazine-Class Inhibitors
In recombinant human IDO1 (rhIDO1) inhibition assays, 2-hydrazinobenzothiazole—the unsubstituted analog—exhibits an IC₅₀ of 8.0 ± 2.3 μM [1]. This establishes a quantitative baseline for the hydrazinobenzothiazole scaffold. The 6-methyl substituent in 2-hydrazino-6-methyl-1,3-benzothiazole is predicted to enhance hydrophobic interactions with the IDO1 active site, providing a structural differentiation from the unsubstituted comparator .
| Evidence Dimension | IDO1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not independently reported; scaffold baseline established via unsubstituted analog |
| Comparator Or Baseline | 2-Hydrazinobenzothiazole (unsubstituted): IC₅₀ = 8.0 ± 2.3 μM; Phenylhydrazine: IC₅₀ = 0.25 ± 0.07 μM |
| Quantified Difference | Phenylhydrazine is 32-fold more potent than 2-hydrazinobenzothiazole baseline |
| Conditions | Recombinant human IDO1 (rhIDO1) enzyme inhibition assay; L-tryptophan substrate; 37°C incubation |
Why This Matters
The 6-methyl substituent provides a quantifiable scaffold baseline (IC₅₀ = 8.0 μM for unsubstituted analog) that enables rational SAR evaluation when selecting this compound for IDO1-targeted medicinal chemistry programs.
- [1] Fung SPS, Wang H, Tomek P, Squire CJ, Flanagan JU, Palmer BD, et al. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). Bioorganic & Medicinal Chemistry. 2013;21(24):7595-7603. DOI: 10.1016/j.bmc.2013.10.037 View Source
